(2R,3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypyrrolidine-2-carboxylic acid
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Description
(2R,3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.373. The purity is usually 95%.
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Scientific Research Applications
Protection of Hydroxy-Groups in Synthesis
- Application : The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups during synthesis. It can be conveniently removed while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of N-alkylhydroxamic Acids
- Application : N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines undergo efficient condensation for the facile synthesis of structurally diverse N-substituted hydroxamic acids (Mellor & Chan, 1997).
Oligomer Synthesis
- Application : Fmoc-protected sugar amino acids derived from neuraminic acids are used in solid-phase synthesis, leading to efficient synthesis of oligomers varying in length (Gregar & Gervay-Hague, 2004).
Stereochemistry Studies
- Application : Resolution of certain Fmoc-amino acids provides insight into stereochemistry and is used in the synthesis of various stereochemically complex compounds (Wright et al., 2003; Wright et al., 2008).
Peptide Synthesis
- Application : Fmoc amino acids are crucial in solid-phase peptide synthesis, contributing to significant advancements in bioorganic chemistry (Fields & Noble, 2009).
Properties
IUPAC Name |
(2R,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c22-16-9-21(17(18(16)23)19(24)25)20(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-18,22-23H,9-10H2,(H,24,25)/t16-,17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQZPEZLZZUDOK-KZNAEPCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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